molecular formula C15H17NO3S B2736640 (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide CAS No. 1799254-48-0

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide

Cat. No.: B2736640
CAS No.: 1799254-48-0
M. Wt: 291.37
InChI Key: GJKFYBCEBSMPAP-CSKARUKUSA-N
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Description

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a furan ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl group can be reduced under hydrogenation conditions.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The furan and phenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide: Lacks the (E)-configuration.

    N-(1-(furan-3-yl)propan-2-yl)-2-phenylethanesulfonamide: Contains an ethane instead of an ethene linkage.

    N-(1-(furan-3-yl)propan-2-yl)-2-phenylethynesulfonamide: Contains an ethyne instead of an ethene linkage.

Uniqueness

(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to its isomers and analogs.

Properties

IUPAC Name

(E)-N-[1-(furan-3-yl)propan-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-13(11-15-7-9-19-12-15)16-20(17,18)10-8-14-5-3-2-4-6-14/h2-10,12-13,16H,11H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKFYBCEBSMPAP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=COC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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